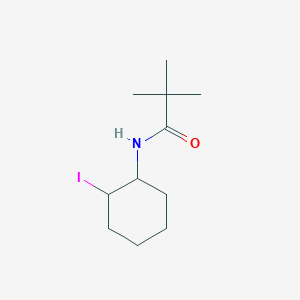
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by the presence of bromomethyl groups at the 2 and 3 positions, and methoxy groups at the 1 and 4 positions on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds through a radical mechanism, where the bromine atoms are introduced at the benzylic positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, which are essential in its applications in dye chemistry.
Polymerization: The compound can participate in polymerization reactions, especially when the bromine atoms are removed to form reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Polymerization: Catalysts such as palladium complexes are used in cross-coupling reactions to form polymers.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromomethyl groups.
Aplicaciones Científicas De Investigación
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(bromomethyl)quinoxaline: Known for its antimicrobial activity and used in similar applications.
2,3-Bis(dibromomethyl)naphthalene: Used in polymerization reactions and materials science.
Uniqueness
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and physical properties. Its methoxy groups enhance its solubility and stability, making it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
67122-25-2 |
|---|---|
Fórmula molecular |
C18H14Br2O4 |
Peso molecular |
454.1 g/mol |
Nombre IUPAC |
2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14Br2O4/c1-23-17-11(7-19)12(8-20)18(24-2)14-13(17)15(21)9-5-3-4-6-10(9)16(14)22/h3-6H,7-8H2,1-2H3 |
Clave InChI |
DFWWTQSJYNWQPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C(=C1CBr)CBr)OC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


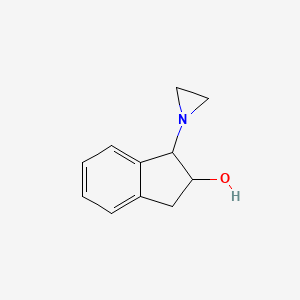
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

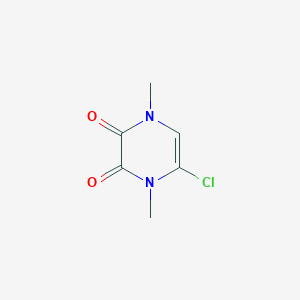
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)

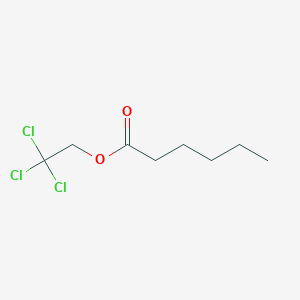
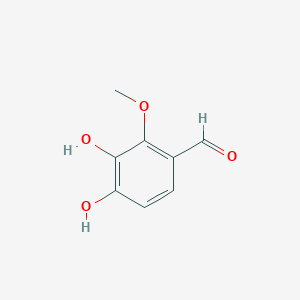
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
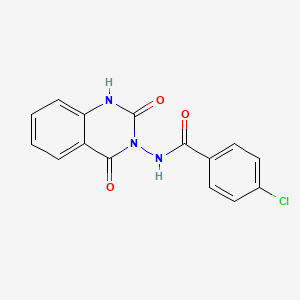
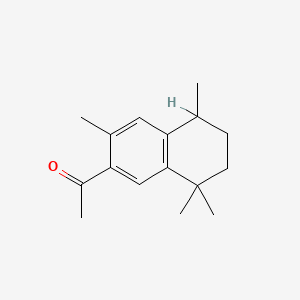

![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
